molecular formula C23H22FN5O3 B2950492 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034434-36-9

3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2950492
CAS No.: 2034434-36-9
M. Wt: 435.459
InChI Key: WRCXDIHOVCWLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a novel chemical hybrid designed for advanced pharmaceutical and biochemical research. This compound features a unique molecular architecture that integrates a benzo[d]isoxazole moiety, a 1,2,4-triazol-5-one core, and a fluorophenyl group via a piperidine linker. Such a structure is of significant interest in medicinal chemistry, particularly in the development of new therapeutic agents. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Notably, several commercially available anticancer drugs, such as letrozole, vorozole, and anastrozole, feature this pharmacophore . The incorporation of a fluorine atom on the phenyl ring is a common strategy to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity. The benzo[d]isoxazole unit is another valuable heterocycle that can contribute to target binding and is found in compounds with various biological activities . The primary research applications for this compound are likely in oncology and neuroscience . Hybrid molecules containing triazole rings are a major focus in anticancer research, with demonstrated efficacy against cell lines such as breast cancer MCF-7 cells . The structural features of this compound suggest potential for investigating its effects on hormone-related pathways or other enzymatic targets. Furthermore, the piperidine and heterocyclic components are frequently encountered in central nervous system (CNS) active compounds, indicating potential utility in neuropharmacology studies. The mechanism of action for this specific compound is not yet established and is a key area for research exploration. Its multi-pharmacophore design suggests it could act as a multi-targeting agent or be developed as a selective inhibitor for a specific enzyme or receptor. Researchers can utilize this compound as a key intermediate or a lead compound in hit-to-lead optimization campaigns, for target identification and validation, and in structure-activity relationship (SAR) studies to develop more potent and selective bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c24-17-6-2-3-7-19(17)29-21(25-26-23(29)31)13-15-9-11-28(12-10-15)22(30)14-18-16-5-1-4-8-20(16)32-27-18/h1-8,15H,9-14H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCXDIHOVCWLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3} with a molecular weight of approximately 388.427 g/mol. The structure features a triazole ring, a piperidine moiety, and a benzo[d]isoxazole group, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The benzo[d]isoxazole moiety is known to bind to enzyme active sites, potentially inhibiting their function. This interaction can disrupt metabolic pathways critical for cell survival.
  • Receptor Modulation : The triazole component can engage with specific receptors, modulating their activity and influencing downstream signaling pathways. This mechanism is particularly relevant in the context of neuropharmacology and cancer therapeutics.

Antimicrobial Activity

Research has indicated that derivatives containing the benzo[d]isoxazole structure exhibit significant antimicrobial properties against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and fungal proliferation effectively .

Anticancer Properties

Compounds with similar structural features have been evaluated for anticancer activity. For instance, derivatives containing piperidine rings have shown promise in inhibiting tumor cell proliferation through apoptotic pathways .

Neuropharmacological Effects

The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurological disorders. For example, studies on related piperidine derivatives have demonstrated efficacy as antidepressants and antipsychotics .

Case Studies

  • Antimicrobial Evaluation : A series of experiments evaluated the antimicrobial efficacy of isoxazole derivatives against standard strains of bacteria and fungi. The results indicated that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics .
  • Anticancer Screening : In vitro assays demonstrated that compounds structurally similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazolin-4(3H)-oneQuinazolinone coreAntimicrobial, anticancer
3-(1-(2-(benzo[d]thiazol-3-yl)acetyl)piperidin-4-yl)quinazolin-4(3H)-oneThiazole moietyAnticancer
3-(1-(2-(benzo[d]oxazol-3-yl)acetyl)piperidin-4-yl)quinazolin-4(3H)-oneOxazole moietyAntimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₃H₂₁FN₄O₃* ~436.44 Benzo[d]isoxazole, 2-fluorophenyl, acetyl-piperidine Planar benzoisoxazole for π-π interactions; fluorine enhances lipophilicity.
3-((1-(3-(1H-Tetrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one C₂₂H₂₁FN₈O₂ 448.5 Tetrazole, 2-fluorophenyl, benzoyl-piperidine Tetrazole offers hydrogen-bonding potential; higher molecular weight.
5-{1-[(2-Chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₃H₂₅ClN₄O₃ 440.9 Chlorophenyl, 4-methoxybenzyl Chlorine increases electronegativity; methoxy group may reduce metabolic stability.
1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one C₂₁H₂₆F₃N₃O₂S 465.5 Isopropylthio, trifluoromethyl CF₃ group strongly electron-withdrawing; thioether enhances hydrophobicity.

*Calculated based on standard atomic weights.

Key Structural and Functional Insights:

Heterocyclic Moieties :

  • The benzoisoxazole in the target compound (vs. tetrazole in or thiazole in ) provides distinct electronic profiles. Benzoisoxazole’s fused ring system enhances rigidity and planar stacking, whereas tetrazole’s acidity (pKa ~4.9) may influence solubility .
  • The triazolone core is conserved across analogs, but substituents like 4-methoxybenzyl in or trifluoromethyl in modulate steric bulk and polarity.

Substituent Effects: Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound offers a balance of electronegativity and lipophilicity. In contrast, the chlorophenyl group in increases electronegativity but may elevate toxicity risks. Acetyl vs.

Synthesis and Crystallography :

  • High-yield synthesis routes for analogs (e.g., 85–90% yields in ) suggest feasible scalability for the target compound. Crystallographic data (e.g., triclinic symmetry in ) highlight the role of solvent (e.g., DMF) in achieving planar molecular conformations.

Pharmacological Implications :

  • While biological data for the target compound are unavailable, structural analogs like the P2Y14 receptor antagonists in demonstrate the importance of triazolyl-biphenyl motifs in receptor binding. The benzoisoxazole in the target may similarly engage aromatic residues in enzyme active sites.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation of a benzo[d]isoxazole acetyl derivative with a piperidin-4-ylmethyl intermediate, followed by triazolone ring formation. Key steps include:

  • Step 1 : Preparation of the benzo[d]isoxazole acetyl moiety via nucleophilic substitution or Friedel-Crafts acylation.
  • Step 2 : Functionalization of the piperidine ring with a methyl group using reductive amination or alkylation.
  • Step 3 : Cyclization to form the 1,2,4-triazol-5(4H)-one core under basic conditions. Characterization : Intermediates are validated via 1H^1H-/13C^{13}C-NMR, IR spectroscopy, and elemental analysis. Final product purity is confirmed by HPLC (≥98%) .

Q. Which crystallographic techniques are suitable for determining the compound’s solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is the gold standard. Key steps:

  • Crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Data collection at low temperature (100 K) to minimize thermal motion artifacts.
  • Structure solution with SHELXT and refinement using SHELXL , with R-factors < 0.05 for high confidence .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
  • Monitor degradation via HPLC and mass spectrometry. For hygroscopic compounds, use desiccants or inert atmosphere storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Employ Design of Experiments (DoE) methodologies:

  • Screen variables (temperature, solvent, catalyst loading) using a fractional factorial design.
  • Apply response surface modeling to identify optimal conditions. For example, achieved a 40% yield increase in flow chemistry by optimizing residence time and temperature .
  • Use inline analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Controlled Replication : Repeat assays in triplicate under standardized conditions (e.g., fixed cell lines, serum-free media).
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity.
  • Molecular Docking : Compare binding poses in silico (e.g., AutoDock Vina) to identify steric/electronic mismatches. used docking to explain variations in enzyme inhibition due to fluorophenyl group orientation .

Q. How can researchers determine the compound’s acidity constants (pKa) in non-aqueous solvents?

Perform potentiometric titrations with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF:

  • Calibrate the pH meter with standard buffers.
  • Titrate 0.05 M compound solutions, recording mV changes.
  • Calculate pKa from half-neutralization potentials (HNP) using the Henderson-Hasselbalch equation. reported pKa values for triazole derivatives ranging from 8.2–9.5 in DMF .

Q. What computational methods predict the compound’s metabolic pathways?

Use in silico tools like MetaSite or GLORYx:

  • Input the SMILES structure to identify vulnerable sites (e.g., piperidine N-methyl or triazolone ring).
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).
  • Cross-reference with databases like PubChem to flag known reactive metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.